molecular formula C19H19Cl2NO2S B2424424 2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1798015-47-0

2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2424424
CAS RN: 1798015-47-0
M. Wt: 396.33
InChI Key: ACVMLDVYBWOHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

DTTB has been studied for its potential applications in various fields, including cancer research, neurology, and microbiology. In cancer research, DTTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, DTTB has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In microbiology, DTTB has been shown to have antimicrobial properties against various bacterial strains.

Mechanism of Action

DTTB's mechanism of action is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. DTTB has also been shown to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DTTB has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and antimicrobial properties. DTTB has also been shown to induce apoptosis in cancer cells, leading to cell death. In neurology, DTTB has been shown to protect neurons from oxidative stress and mitochondrial dysfunction, leading to potential neuroprotective effects against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DTTB has various advantages and limitations for lab experiments. One advantage is its potential applications in various fields, including cancer research, neurology, and microbiology. DTTB's ability to induce apoptosis in cancer cells and protect neurons from oxidative stress and mitochondrial dysfunction makes it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential applications. Additionally, DTTB's potential toxicity and side effects need to be further studied to determine its safety for use in lab experiments.

Future Directions

There are several future directions for DTTB research, including further studies on its mechanism of action, optimization of its potential applications in cancer research, neurology, and microbiology, and determination of its safety for use in lab experiments. Additionally, studies on the pharmacokinetics and pharmacodynamics of DTTB are needed to determine its potential for clinical use. Further research is also needed to determine the potential for DTTB to be used in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

DTTB can be synthesized using various methods, including the reaction of 2,5-dichlorobenzoyl chloride with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde in the presence of triethylamine. The reaction yields DTTB as a white solid with a melting point of 209-211°C.

properties

IUPAC Name

2,5-dichloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2S/c20-14-6-7-17(21)16(12-14)18(23)22-13-19(8-10-24-11-9-19)25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVMLDVYBWOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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